1-(Sulfinylamino)-3-(trifluoromethyl)benzene
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Overview
Description
1-(Sulfinylamino)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a sulfinylamino group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Compounds with similar structures are often involved in radical trifluoromethylation .
Biochemical Pathways
Trifluoromethylation is a common reaction in pharmaceuticals, agrochemicals, and materials .
Result of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Analysis
Biochemical Properties
1-(Sulfinylamino)-3-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group in this compound is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been observed that the trifluoromethyl group can form electron donor-acceptor complexes with certain biomolecules, leading to changes in their reactivity and function . These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the trifluoromethyl group can alter the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding how the compound impacts cellular function and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins. The trifluoromethyl group can act as a radical precursor, participating in radical trifluoromethylation reactions that modify the activity of target biomolecules . Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are critical for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under various conditions, but its effects can change over time due to degradation or interaction with other biomolecules . Long-term studies in in vitro and in vivo settings have revealed that the compound can have lasting effects on cellular function, highlighting the importance of considering temporal factors in its application.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic processes. At higher doses, it can lead to toxic or adverse effects, including changes in gene expression and cellular metabolism . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The trifluoromethyl group can influence metabolic flux and metabolite levels by participating in radical trifluoromethylation reactions . These interactions are essential for understanding the compound’s role in metabolic processes and its potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The trifluoromethyl group can affect the localization and accumulation of the compound, leading to changes in its activity and function . Understanding these transport and distribution mechanisms is crucial for determining the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The trifluoromethyl group can direct the compound to specific compartments or organelles, influencing its activity and function
Preparation Methods
One common synthetic route includes the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved under mild conditions with good functional group tolerance and broad substrate scope . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Sulfinylamino)-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinylamino group to an amino group.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic aromatic substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfonyl derivatives, amino derivatives, and substituted benzene compounds.
Scientific Research Applications
1-(Sulfinylamino)-3-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it useful in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of advanced materials with specific properties, such as increased stability and reactivity
Comparison with Similar Compounds
1-(Sulfinylamino)-3-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Sulfinylamino)-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the para position.
1-(Sulfinylamino)-2-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the ortho position.
1-(Sulfonylamino)-3-(trifluoromethyl)benzene: Contains a sulfonylamino group instead of a sulfinylamino group. The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which influence its reactivity and applications
Properties
IUPAC Name |
1-(sulfinylamino)-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NOS/c8-7(9,10)5-2-1-3-6(4-5)11-13-12/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMAHKQUGFOWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=S=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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